molecular formula C22H18F3N3 B4369448 4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4369448
M. Wt: 381.4 g/mol
InChI Key: CDDVIDBYWXACIG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex chemical compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis starts with a base structure typically involving pyrazole and pyridine moieties.

  • Difluoromethylation: : This step involves introducing the difluoromethyl group. This can be achieved using reagents like bromodifluoromethane under specific conditions.

  • Aryl Substitution: : Involves adding the 4-ethylphenyl and 2-fluorophenyl groups, often via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using high-throughput techniques, with careful control of temperature, pressure, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : It can be reduced under hydrogenation conditions to yield partially or fully reduced products.

  • Substitution: : The aromatic groups can be subjected to electrophilic or nucleophilic substitutions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Reagents like halogens for halogenation, or nucleophiles like amines for amino substitutions.

Major Products

  • Oxidation might produce quinones.

  • Reduction would yield alcohols or alkanes.

  • Substitution could yield a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

Used as a precursor for synthesizing more complex organic molecules.

Biology

Investigated for its interactions with biological targets, potentially serving as a lead compound in drug discovery.

Medicine

Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Utilized in developing new materials or as an intermediate in the manufacture of specialized chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. It may bind to active sites or allosteric sites, altering the biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)-1-phenylpyrazolo[3,4-b]pyridine

  • 6-(4-Ethylphenyl)-1-(2-fluorophenyl)-pyrazolo[3,4-b]pyridine

Uniqueness

What sets 4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine apart is its specific combination of functional groups and molecular geometry, which can result in unique biological and chemical properties, making it valuable for targeted research and application development.

Properties

IUPAC Name

4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3/c1-3-14-8-10-15(11-9-14)18-12-16(21(24)25)20-13(2)27-28(22(20)26-18)19-7-5-4-6-17(19)23/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDVIDBYWXACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4F)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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